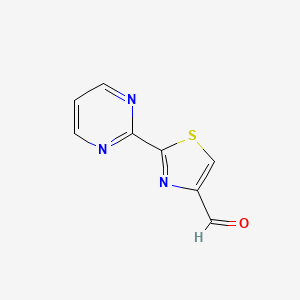
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde
Overview
Description
Pyrimidinyl and thiazole moieties are common structures in medicinal chemistry, found in a wide range of pharmacologically active compounds . They are often employed in the design of privileged structures in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using computational tools . Quantum and chemical parameters were calculated and molecular electrostatic surface potential (MEP) was studied which predicted the highly electronic sites around the compounds .
Chemical Reactions Analysis
The chemical reactions of similar compounds are often studied in the context of their biological activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For example, 1-pyrimidin-2-yl-piperidin-4-ylamine has been described as a yellow liquid .
Scientific Research Applications
Anti-Fibrosis Activity
The pyrimidine moiety, which is a part of the compound , has been employed in the design of structures with anti-fibrotic activities. Novel pyrimidine derivatives have shown promise in inhibiting collagen expression and hydroxyproline content in vitro, indicating potential development as anti-fibrotic drugs .
Antimicrobial and Antiviral Properties
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antiviral properties. This makes them valuable in the development of new treatments for infections .
Antitumor Applications
Compounds containing the pyrimidine core have been reported to possess antitumor properties. This suggests that derivatives of “2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde” could be synthesized and evaluated for their potential as cancer therapeutics .
Pharmacokinetic Profiles
The pharmacokinetic profiles of pyrimidine derivatives are crucial for understanding their behavior in the body. Studies have evaluated these profiles, which is essential for the development of new drugs with optimal absorption, distribution, metabolism, and excretion characteristics .
Biological Activity Against Lung Cancer
Novel pyrimidine derivatives have been synthesized and tested against lung cancer cell lines, showing more cytotoxic activity than reference drugs. This highlights the compound’s potential in cancer treatment, particularly for lung cancer .
Antibacterial and Antifungal Activity
The structure of pyrimidine derivatives influences their antibacterial and antifungal activities. These compounds have been shown to possess higher activity than some existing drugs, which is significant for addressing antibiotic resistance .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyrimidin-2-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c12-4-6-5-13-8(11-6)7-9-2-1-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCQLYQNBGWDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde | |
CAS RN |
1178019-16-3 | |
| Record name | 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



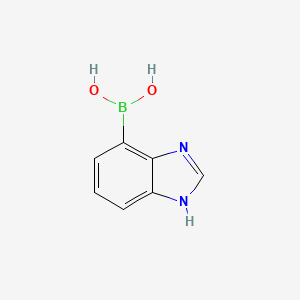
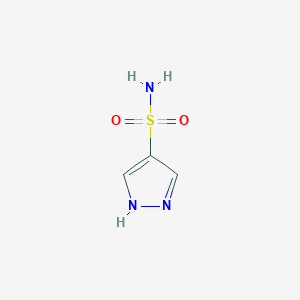
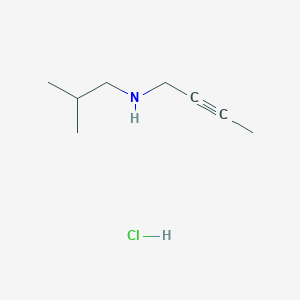
![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)

![3-[(2-Bromo-4-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1521103.png)

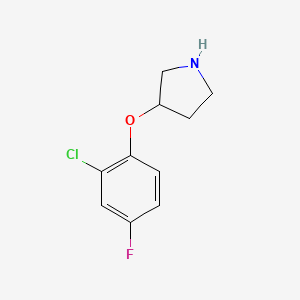
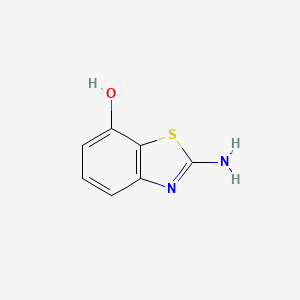
![4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521109.png)
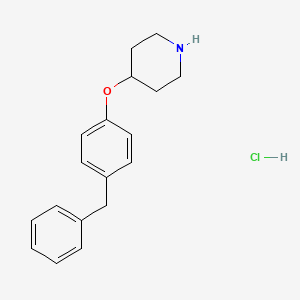

![4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521112.png)
